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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-3-

methoxyphenol

CAS No.: 1993479-29-0

Cat. No.: B6305227

Get Quote

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyphenol: Properties, Synthesis,

and Spectroscopic Characterization

Disclaimer: Publicly available, specific experimental data for 4-Chloro-2-fluoro-3-
methoxyphenol, including its CAS number and detailed physicochemical and spectral

properties, is limited. This guide synthesizes available information on closely related isomers

and provides a theoretical and predictive framework for its properties, synthesis, and

spectroscopic characterization. Data for analogous compounds should be used for comparative

and predictive purposes only and not as a direct representation of 4-Chloro-2-fluoro-3-
methoxyphenol.

Introduction
4-Chloro-2-fluoro-3-methoxyphenol is a polysubstituted aromatic compound featuring a

unique arrangement of electron-withdrawing (chloro and fluoro) and electron-donating

(methoxy and hydroxyl) groups. Such compounds are of significant interest to researchers,

scientists, and drug development professionals due to their potential as versatile building
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blocks in the synthesis of complex organic molecules, including active pharmaceutical

ingredients (APIs) and agrochemicals. The specific substitution pattern on the phenolic ring is

anticipated to significantly influence the molecule's acidity, reactivity, and potential biological

activity. The introduction of fluorine, in particular, can enhance metabolic stability, binding

affinity, and lipophilicity in drug candidates.[1] This guide aims to provide a comprehensive

theoretical overview of the properties of this compound, alongside a plausible synthetic route

and predicted spectroscopic data based on established chemical principles and data from

analogous structures.

Predicted Physicochemical Properties
While experimental data is not readily available, the physicochemical properties of 4-Chloro-2-
fluoro-3-methoxyphenol can be predicted based on its structure and comparison with related

compounds.
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Property
Predicted Value /
Characteristic

Rationale

Molecular Formula C₇H₆ClFO₂
Based on the chemical

structure.

Molecular Weight 176.57 g/mol
Calculated from the molecular

formula.

Appearance
Colorless to light-yellow solid

or liquid

Substituted phenols are often

solids or high-boiling liquids.

Acidity (pKa) Moderately acidic

The phenolic proton's acidity

will be influenced by the

electron-withdrawing effects of

the chloro and fluoro groups,

making it more acidic than

phenol itself.

Solubility

Sparingly soluble in water,

soluble in organic solvents

(e.g., ethanol, ether, acetone)

Typical for phenolic

compounds.

Boiling Point Elevated

Expected to be higher than

simpler phenols due to

increased molecular weight

and polarity.

Melting Point Moderate

If solid, the melting point will be

influenced by crystal lattice

packing.

Proposed Synthesis and Mechanistic
Considerations
A plausible and efficient synthetic route to 4-Chloro-2-fluoro-3-methoxyphenol would likely

involve the diazotization of the corresponding aniline, 4-Chloro-2-fluoro-3-methoxyaniline,

followed by hydrolysis of the resulting diazonium salt. This is a well-established method for the

preparation of phenols from aromatic amines.[2]
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The synthesis of the precursor, 4-Chloro-2-fluoro-3-methoxyaniline, can be achieved through a

multi-step process starting from a more readily available substituted nitrobenzene.[3][4]

Experimental Protocol: Proposed Synthesis of 4-Chloro-
2-fluoro-3-methoxyphenol
Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline

A potential route for the synthesis of the aniline precursor is outlined in a technical guide from

BenchChem.[3] This involves the chlorination of 2-fluoro-3-methoxyaniline.

Step 2: Diazotization of 4-Chloro-2-fluoro-3-methoxyaniline and Hydrolysis

Diazotization: Dissolve 4-Chloro-2-fluoro-3-methoxyaniline (1 equivalent) in an aqueous

solution of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C. Add a

solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the low

temperature. Stir the mixture for a short period to ensure complete formation of the

diazonium salt.

Hydrolysis: The resulting diazonium salt solution is then heated. The decomposition of the

diazonium salt in the hot aqueous acidic mixture leads to the formation of the corresponding

phenol.[2]

Workup and Purification: After cooling, the reaction mixture is extracted with a suitable

organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product can be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

Low Temperature for Diazotization: Diazonium salts are generally unstable and can

decompose at higher temperatures. Maintaining a temperature of 0-5 °C is crucial to prevent

premature decomposition and side reactions.

Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous

acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 15 Tech Support

https://pdf.benchchem.com/2957/Technical_Support_Center_Synthesis_of_4_Chloro_2_fluoro_3_methoxyaniline_Derivatives.pdf
https://pdf.benchchem.com/2957/An_In_depth_Technical_Guide_to_4_Chloro_2_fluoro_3_methoxyaniline_Properties_Synthesis_and_Applications.pdf
https://www.benchchem.com/product/b6305227/docs?utm_src=pdf-body#4-chloro-2-fluoro-3-methoxyphenol-chemical-structure
https://www.benchchem.com/product/b6305227/docs?utm_src=pdf-body#4-chloro-2-fluoro-3-methoxyphenol-chemical-structure
https://pdf.benchchem.com/2957/Technical_Support_Center_Synthesis_of_4_Chloro_2_fluoro_3_methoxyaniline_Derivatives.pdf
https://patents.google.com/patent/US9527789B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6305227?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heating for Hydrolysis: The decomposition of the aryldiazonium salt to the phenol requires

thermal energy to facilitate the loss of nitrogen gas and the nucleophilic attack by water.

Step 1: Precursor Synthesis Step 2: Phenol Formation

2-Fluoro-3-methoxyaniline Chlorination
(e.g., NCS) 4-Chloro-2-fluoro-3-methoxyaniline Diazotization

(NaNO₂, H₂SO₄, 0-5°C)
Aryldiazonium Salt

(Intermediate)
Hydrolysis

(Heat) 4-Chloro-2-fluoro-3-methoxyphenol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Chloro-2-fluoro-3-methoxyphenol.

Predicted Spectroscopic Data
The following spectroscopic data are predictions based on the analysis of structurally similar

compounds and general principles of spectroscopy.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the

methoxy and hydroxyl protons. The chemical shifts and coupling constants will be influenced by

the electronic effects of the substituents.
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Proton
Predicted
Chemical Shift
(ppm)

Predicted
Multiplicity

Predicted
Coupling
Constants (Hz)

Rationale

Aromatic-H

(position 5)
6.8 - 7.2

Doublet of

doublets (dd)

J(H-F) ≈ 8-10,

J(H-H) ≈ 2-3

Influenced by

ortho-F and

meta-Cl.

Aromatic-H

(position 6)
6.9 - 7.3

Doublet of

doublets (dd)

J(H-H) ≈ 2-3,

J(H-F) ≈ 4-6

Influenced by

ortho-H and

meta-F.

-OCH₃ 3.8 - 4.0 Singlet (s) N/A

Typical range for

methoxy groups

on an aromatic

ring.

-OH 5.0 - 6.0
Broad singlet (br

s)
N/A

Chemical shift is

concentration

and solvent

dependent.

Note: NMR prediction software can provide more detailed theoretical values.[5][6][7]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon

atoms in the molecule. The chemical shifts will be influenced by the attached substituents and

their electronic effects.
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Carbon
Predicted Chemical Shift
(ppm)

Rationale

C-OH 145 - 155
Attached to the electronegative

oxygen atom.

C-F
150 - 160 (d, ¹JCF ≈ 240-250

Hz)

Directly bonded to fluorine,

showing a large one-bond C-F

coupling.

C-OCH₃ 140 - 150
Attached to the methoxy

group.

C-Cl 120 - 130 Attached to the chlorine atom.

Aromatic C-H 110 - 125
Shielded by the electron-

donating groups.

-OCH₃ 55 - 65
Typical range for a methoxy

carbon.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-2-fluoro-3-methoxyphenol is expected to exhibit characteristic

absorption bands for the hydroxyl, aromatic, and ether functional groups.
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Appearance Rationale

O-H stretch 3200 - 3600 Broad

Indicative of hydrogen

bonding in phenolic

compounds.[8][9]

Aromatic C-H stretch 3000 - 3100 Sharp

Characteristic of C-H

bonds on an aromatic

ring.[9]

Aromatic C=C stretch 1500 - 1600
Medium to strong

peaks

Typical for aromatic

rings.[9]

C-O stretch (phenolic) ~1220 Strong

Distinguishes phenols

from aliphatic

alcohols.[9]

C-O-C stretch (ether) 1000 - 1300 Strong
For the methoxy

group.

C-F stretch 1000 - 1400 Strong
Characteristic of the

carbon-fluorine bond.

C-Cl stretch 600 - 800 Medium to strong
Characteristic of the

carbon-chlorine bond.

Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular

ion peak. Fragmentation patterns will likely involve the loss of the substituents and cleavage of

the aromatic ring.

Molecular Ion (M⁺): A distinct peak corresponding to the molecular weight of the compound

(m/z ≈ 176 for ³⁵Cl and 178 for ³⁷Cl in a ~3:1 ratio).

Key Fragmentation Pathways:

Loss of a methyl group (-CH₃) from the methoxy moiety.
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Loss of a chlorine atom (-Cl).

Loss of carbon monoxide (-CO) from the phenolic ring, a common fragmentation for

phenols.

Elimination of HCl.

[M]⁺˙
(m/z 176/178)

[M-CH₃]⁺

- •CH₃

[M-Cl]⁺

- •Cl

[M-CO]⁺˙

- CO

[M-HCl]⁺˙

- HCl

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in mass spectrometry.

Potential Applications and Fields of Interest
While specific applications for 4-Chloro-2-fluoro-3-methoxyphenol have not been

documented, its structural motifs suggest potential utility in several areas of chemical research

and development:

Pharmaceutical Synthesis: As a substituted phenol, it could serve as a key intermediate in

the synthesis of novel drug candidates. The presence of chloro, fluoro, and methoxy groups

provides multiple points for further functionalization and can influence the pharmacokinetic

and pharmacodynamic properties of a target molecule. Halogenated and fluorinated

compounds often exhibit enhanced biological activity.[1][10][11]

Agrochemical Development: Many herbicides and fungicides are based on substituted

phenolic structures. This compound could be a precursor for new crop protection agents. For

instance, the related 4-chloro-2-fluoro-3-methoxyphenylboronic acid is an intermediate in the

synthesis of herbicides.[12][13]
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Material Science: Phenolic compounds are precursors to polymers and resins. The specific

substitution pattern of this molecule could be explored for the development of specialty

polymers with unique thermal or chemical resistance properties.

Safety and Handling
Specific toxicity and handling data for 4-Chloro-2-fluoro-3-methoxyphenol are not available.

However, based on the data for structurally related halogenated phenols, it should be handled

with care in a well-ventilated laboratory fume hood.[14]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.

Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin

and serious eye irritation.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion
4-Chloro-2-fluoro-3-methoxyphenol represents a chemical entity with potential value in

synthetic and medicinal chemistry. Although a comprehensive experimental profile is currently

absent from public literature, this guide provides a foundational, theory-based understanding of

its structure, potential synthesis, and predicted spectroscopic characteristics. The insights

provided herein, derived from the established chemistry of analogous compounds, offer a

starting point for researchers interested in exploring the synthesis and applications of this

unique polysubstituted phenol. Further empirical research is necessary to fully characterize its

physicochemical properties and to validate its potential in various fields of chemical science.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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